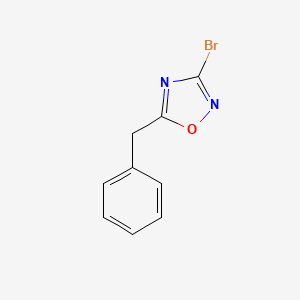
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene, also known as BCTB, is a halogenated aromatic compound with a wide range of applications in the scientific research and industrial fields. BCTB is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of other compounds. BCTB has a unique combination of properties that make it suitable for a variety of applications.
Aplicaciones Científicas De Investigación
Aryne Route to Naphthalenes
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene, among other related compounds, has been utilized in the synthesis of naphthalenes. The compound, upon treatment with lithium diisopropylamide (LDA), generates various phenyllithium intermediates, which can be transformed into different products. These intermediates have been used to generate 1,2-dehydro-(trifluoromethoxy)benzene arynes, which were then reacted with furan to produce [4+2] cycloadducts. These cycloadducts can be further processed to yield naphthalenes, naphthols, or undergo bromination and subsequent reactions to form epoxy-dihydro-naphthalenes (Schlosser & Castagnetti, 2001).
Synthesis of Organofluorine Compounds
The compound has played a role as an intermediate in the synthesis of a variety of new organofluorine compounds. It acted as a key intermediate, especially the 2-(trifluoromethoxy)phenyllithium variant. This intermediate was effectively used in reactions with several electrophiles to produce a wide range of products in high yields. This synthesis route opened access to ortho-substituted derivatives that were previously inaccessible (Castagnetti & Schlosser, 2001).
Development of Novel Fluorine-Containing Compounds
This compound has been involved in the development of novel fluorine-containing materials. For instance, it has been used in reactions leading to the synthesis of trifluoromethyl-bis(trimethoxyphenyl)methane and other complex molecules. These compounds were characterized by spectral methods and X-ray crystal analysis to confirm their structure and properties (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).
Trifluoromethoxylation of Aliphatic Substrates
The compound has been utilized in the direct trifluoromethoxylation of aliphatic substrates. A particular study demonstrated the generation of a trifluoromethoxide anion from 2,4-dinitro(trifluoromethoxy)benzene, which was then used to substitute activated bromides and alkyl iodides, leading to the formation of aliphatic trifluoromethyl ethers. This represents the first example of such nucleophilic displacement from an activated aromatic ring (Marrec et al., 2010).
Development of Pyridinium Trifluoromethoxide Salt
In a more recent study, an isolable pyridinium trifluoromethoxide salt was prepared using this compound and other compounds. This salt proved effective as a trifluoromethoxide source for SN2 reactions, forming trifluoromethyl ethers and showcasing potential for various applications in organic synthesis (Duran-Camacho et al., 2021).
Mecanismo De Acción
Target of Action
This compound is primarily used in research and development , and its specific biological targets may vary depending on the context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene . For instance, temperature and pH could affect its stability and reactivity. Moreover, the presence of other compounds could influence its efficacy through potential interactions.
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-4-chloro-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLBMIMCNXLHTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604396 |
Source


|
| Record name | 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260810-00-1 |
Source


|
| Record name | 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)







